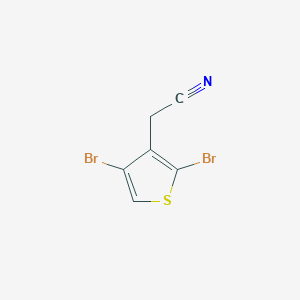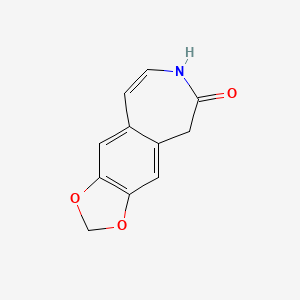
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including amino, dioxo, and oxobutanoic acid groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoindolinyl Core: Starting with a suitable phthalic anhydride derivative, the isoindolinyl core can be formed through a cyclization reaction.
Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using amines.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid group can be introduced through a series of reactions involving carbonyl compounds and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Industry: It could be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid: shares similarities with other isoindolinyl derivatives and amino acid analogs.
Phthalimide Derivatives: Compounds with similar isoindolinyl cores.
Amino Acid Derivatives: Compounds with similar amino and carboxyl functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H11N3O5 |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
4-amino-2-(4-amino-1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H11N3O5/c13-6-3-1-2-5-9(6)11(18)15(10(5)17)7(12(19)20)4-8(14)16/h1-3,7H,4,13H2,(H2,14,16)(H,19,20) |
Clave InChI |
XYCTTXSUXYHEGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-N-[dichlorophosphinyl]benzamide](/img/structure/B8413603.png)


![2-Bromo-1-(2-chloro-4-[1,2,4]triazol-1-yl-phenyl)-butan-1-one](/img/structure/B8413650.png)




